molecular formula C15H12N4O B2787436 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2787436
M. Wt: 264.28 g/mol
InChI Key: JNJAZTHCXKECKP-UHFFFAOYSA-N
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Description

WAY-388278 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is known for its bioactive properties, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-388278 involves multiple steps, including the coupling of specific bioactive molecules with targeting moieties. The reaction conditions typically involve the use of solvents like dichloromethane and methanol, along with reagents such as hydroxypropyl methylcellulose and pluronic F-127 . The process may also involve supercritical fluid crystallization to enhance the stability and bioavailability of the compound .

Industrial Production Methods

Industrial production of WAY-388278 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques like supercritical fluid crystallization are employed to produce the compound with consistent quality and enhanced bioavailability .

Chemical Reactions Analysis

Types of Reactions

WAY-388278 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: WAY-388278 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of oxides, while reduction may result in the formation of reduced derivatives of WAY-388278.

Scientific Research Applications

WAY-388278 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its bioactive properties and potential effects on biological systems.

    Medicine: WAY-388278 is explored for its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of bioactive molecules and other industrial applications.

Properties

IUPAC Name

1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-15(20)13-10-19(12-6-2-1-3-7-12)18-14(13)11-5-4-8-17-9-11/h1-10H,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJAZTHCXKECKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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